molecular formula C13H20ClNO3 B12757592 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol CAS No. 62818-96-6

2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol

Cat. No.: B12757592
CAS No.: 62818-96-6
M. Wt: 273.75 g/mol
InChI Key: DNZDDIZAJAYCGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is a complex organic compound with a unique structure that includes a chloro group, a tert-butylamino group, a hydroxyl group, and a methoxy group attached to a benzenemethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzenemethanol derivative.

    Chlorination: Introduction of the chloro group is achieved through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The tert-butylamino group is introduced via nucleophilic substitution reactions using tert-butylamine.

    Hydroxylation and Methoxylation: The hydroxyl and methoxy groups are introduced through hydroxylation and methoxylation reactions using appropriate reagents such as methanol and hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-benzenemethanol
  • 2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxybenzenemethanol

Uniqueness

2-Chloro-alpha-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-5-methoxybenzenemethanol is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the chloro and tert-butylamino groups makes it a versatile compound for various applications.

Properties

CAS No.

62818-96-6

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-5-chloro-2-methoxyphenol

InChI

InChI=1S/C13H20ClNO3/c1-13(2,3)15-7-11(17)8-5-12(18-4)10(16)6-9(8)14/h5-6,11,15-17H,7H2,1-4H3

InChI Key

DNZDDIZAJAYCGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1Cl)O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.